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molecular formula C8H6BrNO4 B031381 5-Bromo-2-methyl-3-nitrobenzoic Acid CAS No. 107650-20-4

5-Bromo-2-methyl-3-nitrobenzoic Acid

Cat. No. B031381
M. Wt: 260.04 g/mol
InChI Key: DXUUJILVHXQDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217730B2

Procedure details

A 5000 mL, three neck round bottom flask (RBF) equipped with an overhead stirrer was charged with 2-methyl-3-nitro benzoic acid (150.0 g, 0.82 mol) and concentrated H2SO4 (600 mL). To this solution was added 1,3-dibromo-5,5 dimethylhydantoin (130.7 g, 0.455 mol) over ten minutes with vigorous stirring. The reaction was vigorously stirred at ambient temperature for 5 hours. The reaction mixture was then added to water (4000 mL), and the mixture was cooled in an ice bath over 30 minutes. This mixture was then filtered, and the solids were washed twice with water and further dried under vacuum to yield 217.7 g (99.8%) of an off-white solid. 1H NMR (CDCl3) δ 8.18 (s, 1H), 7.95 (s, 1H), 2.59 (s, 3H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
130.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4000 mL
Type
solvent
Reaction Step Three
Yield
99.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[Br:19]N1C(C)(C)C(=O)N(Br)C1=O>O>[Br:19][C:8]1[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]([CH3:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
600 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
130.7 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
4000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was vigorously stirred at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5000 mL, three neck round bottom flask (RBF) equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
This mixture was then filtered
WASH
Type
WASH
Details
the solids were washed twice with water
CUSTOM
Type
CUSTOM
Details
further dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)O)C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 217.7 g
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 184%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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